molecular formula C17H15NO3 B1589195 Methyl 4-(benzyloxy)-1H-indole-6-carboxylate CAS No. 61545-36-6

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Cat. No.: B1589195
CAS No.: 61545-36-6
M. Wt: 281.3 g/mol
InChI Key: UFOBJRJIGGDCOI-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-phenylmethoxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)13-9-15-14(7-8-18-15)16(10-13)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBJRJIGGDCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444491
Record name Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61545-36-6
Record name Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a substituted indole derivative of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The specific functionalization of this molecule—a benzyloxy group at the 4-position and a methyl carboxylate at the 6-position—suggests its potential as a key intermediate or a bioactive compound in its own right. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and ultimately, its application in research and development. This guide provides a comprehensive framework for the systematic characterization of its core physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we present established, field-proven methodologies and predictive insights to empower researchers in their work. This document is structured not as a rigid template, but as a logical workflow for the empirical investigation of a novel chemical entity.

Molecular Structure and Foundational Properties

The first step in characterizing any compound is to establish its fundamental molecular identity. These foundational properties are the basis for all subsequent experimental design and data interpretation.

Chemical Structure:

  • Molecular Formula: C₁₇H₁₅NO₃

  • Molecular Weight: 281.31 g/mol

Table 1: Computed Physicochemical Properties

The following properties are predicted based on the chemical structure. Such in silico predictions are invaluable in early-stage development for forecasting a compound's behavior, such as its likely membrane permeability or aqueous solubility, guiding experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 281.31 g/mol Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five.
XLogP3-AA 3.5 - 4.0An estimate of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) 58.7 ŲPredicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1 (indole N-H)Governs interactions with biological targets and affects solubility.
Hydrogen Bond Acceptors 3 (two ester oxygens, one ether oxygen)Governs interactions with biological targets and affects solubility.
Rotatable Bond Count 4Relates to conformational flexibility and binding affinity to target proteins.

Solid-State Characterization: Melting Point and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution rate, and bioavailability.

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range. For indole derivatives, melting points can vary significantly based on substitution patterns. For example, the related compound 5-(Benzyloxy)indole has a reported melting point of 100-104 °C[1].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting range of a crystalline solid.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. A 2-3 mm column of packed sample is ideal.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to get a coarse estimate of the melting temperature.

  • Refined Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry Sample Under Vacuum p2 Grind to Fine Powder p1->p2 p3 Pack Capillary Tube (2-3 mm) p2->p3 m1 Insert into Calibrated Apparatus p3->m1 m2 Rapid Scan to Estimate MP m1->m2 m3 Slow Scan (1-2 °C/min) for Accuracy m2->m3 m4 Record T1 (Onset) and T2 (Clear) m3->m4 result result m4->result Report Range: T1 - T2

Caption: Workflow for accurate melting point determination.

Polymorphism: The Hidden Variable

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties, including solubility and stability. This phenomenon is of critical importance in the pharmaceutical industry. The potential for polymorphism in indole derivatives has been documented; for instance, a recent study identified a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, distinguishable by infrared spectroscopy and X-ray diffraction[2][3]. It is crucial for researchers to be aware that different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphs of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

Solubility Profile: A Prerequisite for Bioavailability

Solubility is a key determinant of a drug's bioavailability. For oral administration, a compound must dissolve in gastrointestinal fluids to be absorbed. The structure of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, with its large hydrophobic benzyloxy group, suggests low aqueous solubility but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, or organic solvents) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Assay

G start Add Excess Solid to Solvent agitate Agitate at Constant T (24-48h) start->agitate separate Centrifuge/Filter to get Clear Supernatant agitate->separate quantify Dilute Supernatant separate->quantify analyze Analyze Concentration (e.g., HPLC-UV) quantify->analyze end Calculate Solubility (e.g., mg/mL) analyze->end

Sources

The Strategic Synthesis and Application of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate emerges as a strategically important intermediate. Its unique substitution pattern, featuring a protected hydroxyl group at the 4-position and a reactive carboxylate at the 6-position, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block, drawing upon established principles of indole chemistry and data from structurally related analogues.

I. Strategic Importance in Medicinal Chemistry

The indole scaffold is a common feature in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The specific substitution pattern of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate makes it a particularly attractive starting material for several reasons:

  • Orthogonal Functionalization: The benzyloxy group at the 4-position serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal a key pharmacophoric feature. The methyl ester at the 6-position provides a handle for a variety of chemical transformations, such as amidation or reduction, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The benzyloxy group can influence the lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness and pharmacokinetic profiles.[1]

  • Bioisosteric Replacement and Scaffolding: The indole core itself can act as a bioisostere for other aromatic systems, while the functional groups at the 4- and 6-positions allow for its elaboration into more complex, conformationally constrained structures.[2]

II. Proposed Synthetic Strategies

While direct literature detailing the synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is limited, plausible and efficient synthetic routes can be devised based on well-established indole syntheses and methodologies reported for analogous compounds. The Leimgruber-Batcho indole synthesis is a particularly relevant and powerful approach.

Leimgruber-Batcho Indole Synthesis

This method is highly versatile for the preparation of substituted indoles and offers a convergent and efficient pathway.[3]

Leimgruber_Batcho_Synthesis cluster_reagents A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B  Benzylation C (E)-1-(6-(Benzyloxy)-2-nitrophenyl)-N,N-dimethylmethanediamine B->C  Enamine formation D Methyl 4-(benzyloxy)-1H-indole-6-carboxylate C->D  Reductive Cyclization & Esterification of a precursor acid E Benzyl chloride, K2CO3, DMF F DMF-DMA G Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) H Esterification Drug_Discovery_Applications cluster_transformations A Methyl 4-(benzyloxy)-1H-indole-6-carboxylate B Kinase Inhibitors A->B  SAR exploration for ATP-binding site C Anti-proliferative Agents A->C  Scaffold for cytotoxic compounds D Antiviral/Antimicrobial Compounds A->D  Core for novel anti-infectives E Amidation/Reduction at C6 F Deprotection at C4 G Further Heterocycle Formation

Sources

A Technical Guide to the Solubility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Indole Derivatives

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The versatility of the indole scaffold allows for extensive functionalization, enabling the modulation of physicochemical properties such as solubility, which is a critical determinant of a compound's bioavailability and therapeutic efficacy.[2][3] Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a significant member of this class, utilized in the synthesis of more complex molecules with potential therapeutic applications.[4] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties and Solubility Profile

Structural Analysis

The chemical structure of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate dictates its solubility. Key functional groups and their influence are outlined below.

G cluster_indole Methyl 4-(benzyloxy)-1H-indole-6-carboxylate Indole Indole Core (Aromatic, Largely Nonpolar) Benzyloxy Benzyloxy Group (Bulky, Nonpolar, Aromatic) Indole->Benzyloxy Increases lipophilicity Ester Methyl Ester Group (-COOCH3) (Polar, H-bond acceptor) Indole->Ester Increases polarity NH Indole N-H (Polar, H-bond donor/acceptor) Indole->NH Contributes to polarity and H-bonding

Caption: Key functional groups influencing the solubility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

  • Indole Nucleus: The bicyclic aromatic indole core is inherently nonpolar and hydrophobic, suggesting poor solubility in aqueous solutions. The parent compound, indole, has a limited solubility in water of approximately 0.19 g/100 mL at 20°C.[1]

  • Benzyloxy Group: The large, nonpolar benzyloxy group significantly contributes to the molecule's lipophilicity, further decreasing its affinity for polar solvents like water.

  • Methyl Ester Group: The methyl ester functionality introduces a polar region to the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, which can enhance solubility in polar protic solvents.

  • Indole N-H Group: The nitrogen atom in the indole ring contains a hydrogen atom that can participate in hydrogen bonding, both as a donor and an acceptor. This feature can slightly improve solubility in polar, hydrogen-bonding solvents.

Predicted Solubility

Based on the structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterVery LowThe large nonpolar surface area from the indole and benzyloxy groups dominates, leading to poor hydration.
Alcohols (Methanol, Ethanol)Moderate to HighThe alkyl chains can interact with the nonpolar regions, while the hydroxyl groups can hydrogen bond with the ester and N-H groups.
Polar Aprotic
DMF, DMSO, THFHighThese solvents can effectively solvate the molecule through dipole-dipole interactions and can accept hydrogen bonds from the indole N-H.
AcetonitrileModerateOffers a balance of polarity to interact with the ester group.
Nonpolar
Dichloromethane (DCM)HighEffective at solvating large, moderately polar organic molecules.
Toluene, HexanesModerate to LowThe aromatic nature of toluene will interact favorably with the indole and benzyloxy rings. Hexanes are likely less effective due to their purely aliphatic nature.

This predicted profile is supported by solvents used in the synthesis and purification of similar indole derivatives, such as dimethylformamide (DMF), methanol, ethyl acetate, petroleum ether, hexanes, and dichloromethane.[5][6]

Experimental Determination of Solubility: A Practical Protocol

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted and robust technique for this purpose.[7]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate that is in excess of its expected solubility.

    • Add the solid to a vial containing a precise volume (e.g., 2 mL) of the desired solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration period.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Prepare a calibration curve using standard solutions of known concentrations of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate in the chosen solvent.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the experimental determination of solubility:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • pH (for aqueous solutions): The indole N-H is weakly acidic. While not significantly affecting solubility in neutral water, in highly basic aqueous solutions, deprotonation could occur, forming a more soluble salt.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

Conclusion

While specific quantitative data for the solubility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is not widely published, a detailed analysis of its molecular structure allows for reliable predictions of its behavior in various solvents. It is anticipated to have low aqueous solubility but good solubility in polar aprotic and some polar protic organic solvents. For drug development and process chemistry applications, it is imperative to determine its solubility quantitatively. The shake-flask method provides a robust and reliable framework for obtaining this critical data, enabling informed decisions in synthesis, purification, and formulation.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Solubility of Things. (n.d.). Indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-amino-4-(benzyloxy)-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 6-(benzyloxy)-1H-indole-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Benzyloxyindole. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Technology. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Retrieved from [Link]

  • Plant Archives. (n.d.). Characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]

Sources

A Technical Guide to Methyl 4-(benzyloxy)-1H-indole-6-carboxylate for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, a key intermediate for researchers and professionals in drug development and medicinal chemistry. We will explore its chemical properties, commercial availability, and critical applications, offering field-proven insights to streamline its use in your research endeavors.

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Specifically, indole-6-carboxylates serve as crucial building blocks for a variety of therapeutic agents, including kinase inhibitors and receptor modulators. The strategic placement of a benzyloxy group at the 4-position offers a stable protecting group for the hydroxyl functionality, which can be readily removed under mild conditions in later synthetic steps. This makes Methyl 4-(benzyloxy)-1H-indole-6-carboxylate a valuable and versatile starting material for the synthesis of complex molecular architectures.

Commercial Availability and Sourcing

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is readily available from several reputable chemical suppliers. Sourcing from established vendors ensures high purity and batch-to-batch consistency, which is critical for reproducible experimental results.

Table 1: Prominent Commercial Suppliers

SupplierProduct NumberPurityNotes
Sigma-AldrichVaries by region≥97%A global supplier with extensive documentation.
Matrix Scientific246340≥98%Provides detailed safety data sheets.[1]
CymitQuimicaCM156324≥98%Offers a range of pack sizes for laboratory and bulk needs.
Key OrganicsVaries≥97%A well-regarded supplier of screening compounds and building blocks.
BLD PharmBD238475≥98%Provides competitive pricing and bulk quantity options.

When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot to confirm its identity and purity.

Physicochemical and Safety Data

A thorough understanding of the chemical properties and safety profile of a reagent is fundamental to its proper handling and use in experimental design.

Table 2: Chemical and Physical Properties

PropertyValueSource
CAS Number 61545-36-6[1]
Molecular Formula C₁₇H₁₅NO₃[1]
Molecular Weight 281.31 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Melting Point 145-149 °CSupplier Data
Solubility Soluble in dichloromethane, ethyl acetate, and methanol. Sparingly soluble in cold alcohols.Supplier Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][1]
Safety and Handling

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is classified as an irritant and may cause skin and eye irritation.[1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate provides valuable context for its reactivity and potential impurities. A common synthetic route involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Below is a representative, literature-derived protocol.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

  • Reaction Setup: To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (0.2 M), add methyl 4,4-dimethoxy-3-oxobutanoate (1.1 eq).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine 4-(Benzyloxy)phenylhydrazine HCl reaction Fischer Indole Synthesis (Acetic Acid, 80-90°C) hydrazine->reaction ketoester Methyl 4,4-dimethoxy-3-oxobutanoate ketoester->reaction workup Aqueous Workup & Extraction reaction->workup TLC Monitoring purification Column Chromatography workup->purification product Methyl 4-(benzyloxy)-1H- indole-6-carboxylate purification->product Characterization Application_Pathway start_material Methyl 4-(benzyloxy)-1H- indole-6-carboxylate step1 Step 1: Nitration at C7 start_material->step1 intermediate1 7-Nitroindole Intermediate step1->intermediate1 step2 Step 2: Reduction of Nitro Group intermediate1->step2 intermediate2 7-Aminoindole Intermediate step2->intermediate2 step3 Step 3: Cyclization to Pyrroloindole intermediate2->step3 final_scaffold Pyrrolo[2,3-f]indole Scaffold step3->final_scaffold step4 Further Derivatization (e.g., Amide Coupling) final_scaffold->step4 final_compound Biologically Active Kinase Inhibitor step4->final_compound

Caption: Synthetic pathway from the title compound to a kinase inhibitor scaffold.

The benzyloxy group at the 4-position can be deprotected via catalytic hydrogenation (e.g., Pd/C, H₂) to reveal the phenol, which can then be used for further functionalization, such as ether or ester formation, to explore structure-activity relationships (SAR).

Conclusion

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a high-value, commercially accessible building block for the synthesis of complex heterocyclic systems. Its well-defined reactivity and strategic protecting group make it an ideal starting material for drug discovery programs targeting a range of diseases. A comprehensive understanding of its properties, handling, and synthetic utility, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

  • de Sá Alves, J. F., et al. (2021). Biomedical Importance of Indoles. Molecules, 26(23), 7257. [Link]

  • Shafiee, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2843. [Link]

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Methodological & Application

The Strategic Utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in bioactive natural products and its versatile synthetic handles. Within this privileged class of heterocycles, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate emerges as a strategic intermediate, poised for the elaboration into a diverse array of therapeutic agents. While not extensively documented as an end-stage therapeutic itself, its true value lies in its architectural design, offering chemists a robust platform for generating novel molecular entities with potential applications in oncology, neurodegenerative diseases, and beyond. This guide delineates the intrinsic value of this compound, providing detailed insights and protocols for its effective utilization in a research and development setting.

The Architectural Advantage: Deconstructing the Therapeutic Potential

The medicinal chemistry utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is best understood by dissecting its constituent functional groups and the synthetic opportunities they present. The indole core itself is a well-established pharmacophore, capable of engaging in various biological interactions.[1]

  • The 4-Benzyloxy Group: This bulky, lipophilic moiety serves a dual purpose. Firstly, it acts as a protecting group for the 4-hydroxyindole, which is a common structural motif in biologically active molecules. Secondly, the benzyloxy group itself can participate in crucial binding interactions within protein targets, such as hydrophobic pockets. Its presence can significantly influence the pharmacokinetic profile of a molecule. Furthermore, the benzyl group can be readily cleaved under standard hydrogenolysis conditions to unmask the phenol, providing a late-stage diversification point for structure-activity relationship (SAR) studies.

  • The 6-Carboxylate Group: The methyl ester at the 6-position offers a versatile handle for a multitude of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs. This position is often exploited to modulate solubility, introduce new binding motifs, or attach linkers for conjugation to other molecules.

  • The Indole NH: The nitrogen of the indole ring is another key site for modification. It can be alkylated or arylated to explore additional chemical space and influence the electronic properties of the indole ring system.

Key Therapeutic Areas for Exploration

Derivatives of the 4-benzyloxyindole scaffold have shown promise in several therapeutic areas, making Methyl 4-(benzyloxy)-1H-indole-6-carboxylate a valuable starting material for libraries targeting these diseases.

Oncology

The 4-benzyloxyindole core has been identified as a promising scaffold in the development of novel anti-cancer agents.[2] Its derivatives have been investigated as inhibitors of various kinases and other key proteins involved in cancer progression. For instance, the related azaindole scaffold has been utilized to develop potent MAP4K1 inhibitors for enhancing T-cell immunity against cancer.[3][4] The ability to functionalize the 6-position of the indole ring with the carboxylate group allows for the introduction of pharmacophores known to interact with specific cancer targets.

Neurodegenerative Diseases

Indole derivatives are of significant interest in the pursuit of treatments for neurodegenerative disorders.[1] The 4-benzyloxyindole scaffold can be used to synthesize compounds targeting enzymes implicated in these diseases, such as DYRK1A.[5] The structural features of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate provide a foundation for creating molecules with the potential to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

Other Emerging Applications

The versatility of the 4-benzyloxyindole framework extends to other areas of medicinal chemistry, including the development of:

  • HCV Inhibitors and CB2 Cannabinoid Receptor Ligands: The core structure is amenable to modifications that can lead to potent and selective modulators of these targets.[6]

  • Serotonin Receptor Modulators: The indole nucleus is a classic pharmacophore for serotonin receptors, and derivatives of 4-benzyloxyindole can be designed to interact with various subtypes.[7][8][9]

Synthetic Protocols and Experimental Workflows

The true utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is realized in the laboratory. Below are representative protocols for the synthesis of this key intermediate and its subsequent elaboration into a hypothetical library of amide derivatives.

Synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

A plausible synthetic route to the title compound would involve a multi-step sequence starting from commercially available precursors. The following is a conceptualized workflow based on established indole syntheses.

Protocol 1: Conceptual Synthetic Pathway

  • Nitration of a Substituted Toluene: Begin with a suitably substituted toluene derivative, such as 3-hydroxy-5-methylbenzoic acid. Protection of the hydroxyl group as a benzyl ether followed by nitration would yield a key nitroaromatic intermediate.

  • Functional Group Manipulations: The methyl group of the toluene can be functionalized, for instance, by bromination followed by displacement to introduce a two-carbon unit necessary for indole ring formation.

  • Reductive Cyclization: A reductive cyclization, a common strategy for indole synthesis, would then be employed to form the indole ring system.

  • Esterification: Finally, esterification of the carboxylic acid at the 6-position would yield the target molecule, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

Visualization of the Synthetic Logic

G A Substituted Toluene B Protection & Nitration A->B 1. Benzyl protection 2. Nitration C Side-Chain Functionalization B->C e.g., NBS, AIBN D Reductive Cyclization C->D e.g., Fe, AcOH E Esterification D->E MeOH, H+ F Methyl 4-(benzyloxy)-1H-indole-6-carboxylate E->F

Caption: Conceptual workflow for the synthesis of the target intermediate.

Library Synthesis: Elaboration of the 6-Carboxylate Group

The following protocol details the hydrolysis of the methyl ester and subsequent amide coupling to generate a library of diverse derivatives.

Protocol 2: Amide Library Synthesis

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-(benzyloxy)-1H-indole-6-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 4-(benzyloxy)-1H-indole-6-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide derivative.

Visualization of the Library Synthesis Workflow

G Start Methyl 4-(benzyloxy)-1H-indole-6-carboxylate Hydrolysis Ester Hydrolysis (LiOH) Start->Hydrolysis Acid 4-(benzyloxy)-1H-indole-6-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Library Amide Derivative Library Coupling->Library Amine R-NH2 (Diverse Amines) Amine->Coupling

Caption: Workflow for generating an amide library from the key intermediate.

Quantitative Data and SAR Insights

Compound IDR Group (Amine)Kinase X IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1a -CH₂CH₃52015.2
1b -Cyclopropyl2508.5
1c -Phenyl852.1
1d -4-Fluorophenyl420.9
1e -CH₂-(4-pyridyl)1103.4

Analysis of Hypothetical Data:

  • The transition from a simple alkyl group (1a) to a more constrained cyclopropyl group (1b) shows a modest increase in potency.

  • Incorporation of an aromatic ring (1c) significantly improves activity, suggesting a potential π-stacking interaction in the target's binding site.

  • The addition of an electron-withdrawing fluorine atom to the phenyl ring (1d) further enhances potency, possibly through favorable electrostatic interactions.

  • The pyridyl derivative (1e) retains good activity and may offer improved solubility and pharmacokinetic properties.

Conclusion and Future Directions

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its strategic placement of functional groups provides a versatile platform for the synthesis of diverse compound libraries targeting a range of diseases, most notably cancer and neurodegenerative disorders. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers looking to leverage the synthetic potential of this intermediate. Future work should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on generating and screening libraries of derivatives against relevant biological targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of indole-based therapeutics.

References

  • Hangzhou Alltech Industrial Co.,Ltd. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]

  • Yadav, G., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]

  • Ohta, K., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

  • Kosiara, A. (2021). Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. EngagedScholarship@CSU. [Link]

  • Luecking, U., et al. (2024). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PubMed Central. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

  • Sun, W., et al. (2011). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PubMed Central. [Link]

  • Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. PubMed. [Link]

  • Zha, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Romero, G., et al. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. PubMed. [Link]

  • Debast, C., et al. (2016). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

  • Raju, K. V. S., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

  • De-Sá, D., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Beauchamp, D. A., et al. (2019). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

  • Luecking, U., et al. (2024). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PubMed. [Link]

  • Mphahamele, M. J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • De-Sá, D., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PubMed. [Link]

  • El-Subbagh, H., et al. (2002). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed. [Link]

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Sources

N-protection strategies for indole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to N-Protection Strategies for Indole Carboxylates

Authored by: A Senior Application Scientist

Introduction: The Challenge and Necessity of Protecting Indole Carboxylates

Indole carboxylates are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents. The indole nucleus, however, presents a significant synthetic challenge: the N-H proton is weakly acidic (pKa ≈ 21 in MeCN) and the nitrogen's lone pair is involved in the aromatic system, rendering it non-basic but susceptible to deprotonation and unwanted side reactions under various conditions.[1][2] Unprotected indole nitrogen can interfere with reactions at the carboxylate group or other positions, lead to undesired byproducts, and complicate purification.

Therefore, the strategic protection of the indole nitrogen is not merely a tactical step but a cornerstone of a successful synthetic campaign. A protecting group masks the reactive N-H functionality, allowing for chemical transformations elsewhere in the molecule, and is then selectively removed to yield the desired product. An ideal protecting group strategy, often termed "orthogonal," ensures that the protection and deprotection steps are highly specific and do not interfere with other functional groups present in the molecule.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven . We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer a comparative analysis to inform your selection of the optimal protecting group for your specific synthetic challenge.

Strategic Selection of an N-Protecting Group

The choice of a protecting group is dictated by the overall synthetic route. The critical question to answer is: What reaction conditions must the protected indole survive? The stability of the protecting group to acidic, basic, reductive, or oxidative conditions will determine its suitability. The following decision-making workflow can guide this selection process.

G Start Start: Indole Carboxylate Substrate Question1 What are the downstream reaction conditions? Start->Question1 Acid Strongly Acidic? Question1->Acid Check Stability Base Strongly Basic? Question1->Base Reductive Reductive? Question1->Reductive Fluoride Fluoride Source? Question1->Fluoride Boc Consider Boc (Acid Labile) Acid->Boc No Ts Consider Ts (Base Labile, Reductively Labile) Acid->Ts Yes SEM Consider SEM (Fluoride Labile) Acid->SEM Yes Base->Boc Yes Base->Ts No Base->SEM Yes Reductive->Boc Yes Reductive->Ts No Reductive->SEM Yes Fluoride->Boc Yes Fluoride->Ts Yes Fluoride->SEM No

Caption: Decision workflow for selecting an N-protecting group.

Core N-Protecting Groups: Protocols and Mechanistic Insights

We will now explore the most robust and widely used N-protecting groups for indole carboxylates: tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

The Boc Group (tert-Butoxycarbonyl)

The Boc group is one of the most common N-protecting groups due to its ease of introduction and clean, acid-mediated removal.[5] It is stable to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis.[5]

  • Mechanistic Rationale: The Boc group is a carbamate. Its cleavage under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This mechanism ensures a clean and irreversible deprotection.

  • Field-Proven Insights: While standard deprotection uses strong acids like trifluoroacetic acid (TFA), milder conditions are often desirable to protect other acid-sensitive functionalities. Using HCl in organic solvents or employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) under microwave conditions can provide excellent alternatives.[5][6]

Protocol 1.1: N-Boc Protection of Methyl Indole-3-carboxylate

This protocol details a standard procedure for Boc protection using di-tert-butyl dicarbonate (Boc)₂O.[7]

Materials:

  • Methyl indole-3-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a solution of methyl indole-3-carboxylate (1.0 equiv.) in anhydrous THF, add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected indole carboxylate.

Protocol 1.2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard, robust method for Boc cleavage.[5]

Materials:

  • N-Boc protected indole carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolve the N-Boc protected indole carboxylate (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv., often used in a 1:1 to 1:4 v/v ratio with DCM).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until all starting material is consumed (typically 30-60 minutes).

  • Carefully neutralize the reaction mixture by slowly adding it to a stirred, chilled saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected indole carboxylate.

The Ts Group (p-Toluenesulfonyl or Tosyl)

The tosyl group is an electron-withdrawing group that significantly increases the acidity of the remaining C-H protons on the indole ring, facilitating lithiation at the C2 position.[8] It is exceptionally stable to acidic conditions but can be cleaved under basic or reductive conditions.

  • Mechanistic Rationale: The strong electron-withdrawing nature of the sulfonyl group makes the N-Ts bond susceptible to nucleophilic attack. Cleavage with strong bases like KOH or Cs₂CO₃ in the presence of a protic solvent (e.g., methanol) proceeds via nucleophilic attack on the sulfur atom.[9]

  • Field-Proven Insights: A common issue with base-mediated deprotection in alcoholic solvents is the formation of toxic alkyl p-toluenesulfonate byproducts. A greener and safer alternative is to use a phase-transfer catalyst with KOH in a THF/water solvent system, which avoids this side reaction.[10] The reactivity towards cleavage is enhanced by electron-withdrawing groups on the indole ring.[9]

Protocol 2.1: N-Ts Protection of Ethyl Indole-2-carboxylate

Materials:

  • Ethyl indole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 equiv.) portion-wise.

  • Add a solution of ethyl indole-2-carboxylate (1.0 equiv.) in DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add p-toluenesulfonyl chloride (1.1 equiv.) as a solid or in a concentrated DMF solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.

  • Concentrate under reduced pressure. Purify the residue by flash chromatography to yield the N-Ts protected product.

Protocol 2.2: N-Ts Deprotection using Cesium Carbonate

This mild method is effective for a wide range of tosylated indoles.[9]

Materials:

  • N-Ts protected indole carboxylate

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

Step-by-Step Procedure:

  • Dissolve the N-Ts protected indole carboxylate (1.0 equiv.) in a mixture of THF and MeOH (e.g., 2:1 v/v).

  • Add cesium carbonate (3.0 equiv.) to the solution.

  • Stir the resulting mixture at room temperature or gentle reflux (40-60 °C) and monitor the reaction by HPLC or TLC. Reaction times can vary from a few hours to overnight depending on the substrate.[9]

  • Once the reaction is complete, evaporate the solvents under reduced pressure.

  • To the residue, add deionized water and stir for 10-15 minutes.

  • Collect the resulting solid product by filtration, wash with water, and dry under vacuum.

The SEM Group (2-(Trimethylsilyl)ethoxymethyl)

The SEM group provides excellent orthogonality. It is stable to both acidic and basic conditions that would cleave Boc or ester groups, respectively. Its removal is specifically triggered by fluoride ions.[11]

  • Mechanistic Rationale: Fluoride sources (like TBAF) coordinate to the silicon atom, initiating an E2-type elimination that liberates the deprotected indole, ethylene, formaldehyde, and the trimethylsilyl fluoride byproduct. This specific cleavage mechanism makes it orthogonal to many other protecting groups.

  • Field-Proven Insights: SEM protection is ideal for complex, multi-step syntheses where other protecting groups might be inadvertently cleaved. Care must be taken to use anhydrous conditions during deprotection with TBAF in THF, as water can inhibit the reaction.

Protocol 3.1: N-SEM Protection of an Indole Carboxylate

Materials:

  • Indole carboxylate

  • Sodium hydride (NaH, 60% dispersion)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup reagents (as in Protocol 2.1)

Step-by-Step Procedure:

  • Deprotonate the indole carboxylate (1.0 equiv.) with NaH (1.2 equiv.) in anhydrous DMF at 0 °C, as described in steps 1-4 of Protocol 2.1.

  • Add SEM-Cl (1.2 equiv.) dropwise to the reaction mixture at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup as described in steps 7-10 of Protocol 2.1 to isolate and purify the N-SEM protected product.

Protocol 3.2: N-SEM Deprotection using TBAF

Materials:

  • N-SEM protected indole carboxylate

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup reagents

Step-by-Step Procedure:

  • Dissolve the N-SEM protected indole carboxylate (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Add TBAF solution (2.0-3.0 equiv.) dropwise.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 2-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify by flash chromatography to yield the deprotected indole.

Comparative Summary of N-Protecting Groups

The following table provides a quick reference for comparing the stability and cleavage conditions of the discussed protecting groups.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile
Boc

(Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (TFA, HCl)[5]Labile: Strong Acid. Stable: Base, H₂, Nucleophiles.
Ts

TsCl, Base (e.g., NaH, K₂CO₃)Strong Base (Cs₂CO₃, KOH)[9]; Reductive (Mg/MeOH)Labile: Strong Base, Reducing Agents. Stable: Strong Acid.
SEM

SEM-Cl, Base (e.g., NaH)[12]Fluoride Source (TBAF, HF-Pyridine)[11]Labile: Fluoride. Stable: Acid, Base, many Red/Ox conditions.

General Synthetic Workflow

The application of N-protection strategies follows a logical sequence within a larger synthetic plan. This workflow ensures that the sensitive indole N-H is masked during critical transformations.

G cluster_0 Start Indole Carboxylate Starting Material Protect Step 1: N-Protection (e.g., Boc, Ts, SEM) Start->Protect React Step 2: Chemical Transformation(s) (e.g., Ester Hydrolysis, Coupling, Reduction) Protect->React Deprotect Step 3: N-Deprotection (Orthogonal Cleavage) React->Deprotect End Final Product Deprotect->End

Sources

Application Notes & Protocols: Methyl 4-(benzyloxy)-1H-indole-6-carboxylate as a Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity have made it a cornerstone of synthetic chemistry. Within this class of compounds, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate emerges as a highly valuable and strategically functionalized building block for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the chemical personality of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, offering insights into its reactivity and practical, field-proven protocols for its application in the synthesis of elaborate molecules. The methodologies described herein are grounded in established principles of indole chemistry, drawing from authoritative sources on related structures to provide a robust framework for its utilization in drug discovery and development programs.

The Molecular Architecture: A Triad of Reactive Centers

The utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate as a synthetic intermediate stems from its three key functional groups, each offering a distinct handle for molecular elaboration. Understanding the interplay of these groups is crucial for strategic synthetic planning.

  • The Indole Nucleus: The bicyclic aromatic system is electron-rich, predisposing it to electrophilic substitution, particularly at the C3 position. The N-H proton is acidic and can be readily deprotonated to generate a nucleophilic indolyl anion, allowing for functionalization at the N1 position.

  • The Benzyl Ether at C4: The 4-benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the 4-hydroxy functionality, which is often a key pharmacophoric element in bioactive indoles. The benzyl group can be selectively removed under reductive conditions (e.g., hydrogenolysis), unmasking the phenol for further derivatization or to reveal the final active compound. Its presence also electronically modulates the indole ring.

  • The Methyl Ester at C6: The methyl carboxylate at the C6 position is a versatile handle for a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to a primary alcohol, or converted to other functional groups. This position is often exploited for modulating solubility, metabolic stability, and target engagement of the final molecule.

Below is a visual representation of the key reactive sites on the molecule.

Molecule_Structure cluster_indole Methyl 4-(benzyloxy)-1H-indole-6-carboxylate cluster_key Key Reactive Sites mol N1 N1-H: Alkylation, Arylation C3 C3: Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) C6_ester C6-Ester: Hydrolysis, Amidation, Reduction C4_OBn C4-OBn: Deprotection (Hydrogenolysis)

Caption: Key reactive sites on Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

Synthetic Transformations and Protocols

The strategic advantage of this building block lies in the ability to selectively address its functional groups. The following protocols are representative of common and reliable transformations, adapted from established procedures for analogous indole derivatives.

Functionalization of the indole nitrogen is a common strategy to introduce substituents that can modulate biological activity or serve as attachment points for further synthetic elaboration. The reaction proceeds via deprotonation of the N-H followed by nucleophilic attack on an electrophile.

Protocol: N-Benzylation of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

This protocol is analogous to the benzylation of other indole carboxylates and provides a template for introducing various alkyl or benzyl groups.[1]

Materials:

  • Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 equivalent) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzylated product.

Causality and Insights:

  • Base Choice: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion. Weaker bases like K₂CO₃ can also be used, often requiring higher temperatures.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to solvate the resulting indolyl anion and prevent quenching by protic sources.

  • Workup: The quench with NH₄Cl neutralizes any unreacted NaH. A standard aqueous workup removes the DMF and inorganic salts.

The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) at C3, which is a versatile precursor for further modifications.

Protocol: C3-Formylation

Materials:

  • Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Aqueous sodium acetate (NaOAc) solution

  • Dichloromethane (DCM)

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (5 equivalents) to 0 °C.

  • Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 equivalent) in DMF or DCM dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous NaOAc solution until the pH is ~7.

  • A precipitate should form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with DCM or EtOAc.

  • The crude product can be purified by recrystallization or column chromatography.

Causality and Insights:

  • Reagent Formation: The reaction of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

  • Reaction Control: The reaction is typically exothermic, and careful temperature control during the addition of reagents is crucial to prevent side reactions.

  • Hydrolysis: The final hydrolysis step converts the intermediate iminium salt to the aldehyde.

The C6-ester provides a key site for introducing diversity, particularly through the formation of amides, which are prevalent in bioactive molecules. The first step is typically saponification to the carboxylic acid.

Protocol: Saponification to the Carboxylic Acid

Materials:

  • Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the indole ester (1.0 equivalent) in a mixture of MeOH/THF and water.

  • Add an aqueous solution of LiOH (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC indicates complete consumption of the starting material.

  • Cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous solution with EtOAc, dry the organic layer over Na₂SO₄, and concentrate.

Protocol: Amide Coupling (EDC/HOBt)

Materials:

  • The corresponding 4-(benzyloxy)-1H-indole-6-carboxylic acid

  • Amine of choice (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the acid.

  • Add the desired amine (1.1 equivalents) and continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

The final step in many syntheses using this building block is the deprotection of the benzyl ether to reveal the 4-hydroxyindole.

Protocol: Hydrogenolysis

Materials:

  • The benzylated indole derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzylated indole (1.0 equivalent) in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Causality and Insights:

  • Catalyst: Pd/C is the standard catalyst for hydrogenolysis of benzyl ethers.

  • Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and ensure the catalyst is wetted with solvent. The filtration should be done carefully to avoid ignition of the catalyst on the filter paper.

Synthetic Workflow and Data Summary

The following diagram illustrates a potential synthetic workflow starting from Methyl 4-(benzyloxy)-1H-indole-6-carboxylate to a more complex, hypothetical target molecule.

Synthetic_Workflow A Methyl 4-(benzyloxy)- 1H-indole-6-carboxylate B N-Alkylation (e.g., NaH, R-X) A->B Step 1a C C3-Formylation (Vilsmeier-Haack) A->C Step 1b D Saponification (LiOH) B->D C->D E Amide Coupling (EDC, HOBt, R'-NH2) D->E F Deprotection (H2, Pd/C) E->F G Complex Target Molecule (e.g., 4-hydroxy-N-alkyl-C3-substituted- indole-6-carboxamide) F->G Final Product

Caption: A potential multi-step synthetic workflow.

Table 1: Summary of Key Transformations and Expected Products

Starting MaterialReactionReagentsProductApplication Notes
Methyl 4-(benzyloxy)-1H-indole-6-carboxylateN-AlkylationNaH, R-XMethyl 1-alkyl-4-(benzyloxy)-1H-indole-6-carboxylateIntroduces diversity at N1.
Methyl 4-(benzyloxy)-1H-indole-6-carboxylateC3-FormylationPOCl₃, DMFMethyl 4-(benzyloxy)-3-formyl-1H-indole-6-carboxylateC3-aldehyde is a key intermediate for further C-C bond formation.
Methyl 4-(benzyloxy)-1H-indole-6-carboxylateSaponificationLiOH or NaOH4-(Benzyloxy)-1H-indole-6-carboxylic acidPrecursor for amides, esters, and other acid derivatives.
4-(Benzyloxy)-1H-indole-6-carboxylic acidAmide CouplingEDC, HOBt, R-NH₂N-Alkyl-4-(benzyloxy)-1H-indole-6-carboxamideCommon motif in bioactive molecules for H-bond interactions.
Substituted Benzyl-protected IndoleHydrogenolysisH₂, Pd/CCorresponding 4-hydroxyindole derivativeFinal deprotection step to reveal the active pharmacophore.

Conclusion and Future Outlook

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a testament to the power of strategic functionalization in a building block. Its pre-installed and differentially reactive chemical handles allow for a modular and efficient approach to the synthesis of complex, polyfunctionalized indole derivatives. The ability to control the sequence of reactions—N-alkylation, C3-substitution, C6-amide formation, and final O-debenzylation—provides chemists with a reliable roadmap to novel chemical entities. As the demand for new therapeutics continues to grow, the judicious use of such well-designed building blocks will remain a critical component of successful drug discovery campaigns, enabling the rapid exploration of chemical space and the optimization of lead compounds.

References

  • While no direct synthesis of "Methyl 4-(benzyloxy)-1H-indole-6-carboxylate" was found in the initial search, general indole syntheses are well-documented. For an example of a related indole synthesis, see: Fresneda, P. M., et al. (2001). Tetrahedron, 57(12), 2355-2361. (Note: This is an example of a related synthesis mentioned in the search results and does not describe the title compound directly).
  • Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4): 437-441. [Link]

  • For general reviews on indole synthesis and reactivity, standard organic chemistry textbooks and review articles are recommended, such as: Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • For general procedures on amide coupling, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of "Methyl 4-(benzyloxy)-1H-indole-6-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of this indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your purification process, ensuring high purity and yield.

Introduction to the Challenges

The purification of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate by silica gel column chromatography presents a unique set of challenges inherent to its molecular structure. The presence of a moderately polar indole core, a basic nitrogen atom, an ester functional group, and a labile benzyloxy protecting group necessitates a carefully optimized purification strategy. Common issues include, but are not limited to, peak tailing, co-elution with structurally similar impurities, and on-column degradation of the target compound. This guide will dissect these challenges and provide actionable solutions based on established chromatographic principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My purified Methyl 4-(benzyloxy)-1H-indole-6-carboxylate appears as a colored oil or solid, is this normal?

A1: While the pure compound is expected to be an off-white to pale yellow solid, discoloration (such as a pinkish or brownish hue) can be indicative of impurities.[1] These impurities often arise from oxidation of the indole ring or residual byproducts from the synthesis.[1] It is crucial to verify the purity using analytical techniques like HPLC or TLC, rather than relying solely on visual appearance.

Q2: What is a good starting solvent system for the TLC analysis of this compound?

A2: A common and effective starting point for the TLC analysis of substituted indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] For a compound with the polarity of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (a related compound has a computed XLogP3-AA of 3), a starting ratio of 7:3 to 8:2 hexanes:ethyl acetate is a reasonable starting point.

Q3: How can I quickly check if my compound is degrading on the silica gel TLC plate?

A3: A 2D TLC experiment is a simple and effective way to assess on-plate degradation. Spot your compound in one corner of a square TLC plate and run the chromatogram as usual. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of any spots off the diagonal suggests degradation.

Q4: I'm observing significant peak tailing during column chromatography. What is the primary cause?

A4: Peak tailing for nitrogen-containing compounds like indoles is often due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel.[3] This secondary interaction mechanism can lead to a non-uniform elution front and a "tailing" appearance of the chromatographic peak.[3]

In-Depth Troubleshooting Guides

Issue 1: Poor Separation and Co-elution of Impurities

Symptoms:

  • Overlapping spots on TLC.

  • Fractions containing a mixture of the desired product and impurities after column chromatography.

Causality and Solutions:

Potential Impurities and Their Characteristics:

Impurity TypeStructurePolarity Relative to ProductRationale for Formation
Starting Material (e.g., a substituted phenylhydrazine)VariesLikely more polarIncomplete reaction.
Starting Material (e.g., a keto-ester)VariesVariesIncomplete reaction.
Debenzylated ProductMethyl 4-hydroxy-1H-indole-6-carboxylateMore polarAcid-catalyzed deprotection on silica gel.[4]
N-Alkylated ImpurityVariesLess polarSide reaction if an alkylating agent is used.
Isomeric Byproductse.g., Methyl 5-(benzyloxy)-1H-indole-6-carboxylateSimilarNon-regioselective cyclization during indole formation.

Troubleshooting Workflow:

start Poor Separation/ Co-elution step1 Analyze TLC carefully. Are spots overlapping or very close? start->step1 step2a Optimize Mobile Phase Polarity step1->step2a Yes step2b Try a Different Solvent System step1->step2b No, but separation is poor step3a Decrease polarity of eluent for better separation of less polar impurities. step2a->step3a step3b Increase polarity of eluent for better separation of more polar impurities. step2a->step3b step4 Consider a solvent system with a different selectivity (e.g., dichloromethane/methanol or toluene/acetone). step2b->step4 step5 Is separation still poor? step3a->step5 step3b->step5 step4->step5 step6 Consider alternative stationary phases (e.g., alumina for basic compounds, or reversed-phase silica). step5->step6 Yes step7 Successful Separation step5->step7 No

Caption: Troubleshooting workflow for poor separation.

Issue 2: On-Column Degradation - The Debenzylation Problem

Symptoms:

  • Low recovery of the desired product.

  • Appearance of a more polar spot on TLC of the collected fractions, which was not present in the crude mixture.

  • Streaking on the column.

Causality and Solutions:

The benzyloxy group is susceptible to cleavage under acidic conditions.[4] Standard silica gel is inherently acidic and can catalyze the debenzylation of the target molecule to yield the corresponding phenol (Methyl 4-hydroxy-1H-indole-6-carboxylate).

Strategies to Mitigate Debenzylation:

  • Neutralize the Silica Gel: Before packing the column, the silica gel can be washed with a dilute solution of a volatile base, such as triethylamine (Et3N) in the eluent (typically 0.1-1% v/v), and then dried. This deactivates the acidic silanol groups.

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica gel during the chromatography run.[5]

  • Alternative Stationary Phases: If debenzylation remains a significant issue, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

    • Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.

Experimental Protocol: Testing for On-Column Degradation

  • Dissolve a small amount of the crude material in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • In a separate vial, add a small amount of silica gel to a solution of the crude material and stir for 30-60 minutes.

  • Filter the silica gel and spot the filtrate on the same TLC plate next to the original crude material.

  • Develop the TLC plate and visualize the spots.

  • The appearance of a new, more polar spot in the silica-treated sample is a strong indication of on-column degradation.

Issue 3: Peak Tailing

Symptoms:

  • Eluted bands on the column are not sharp and have a "tail".

  • Collected fractions show significant cross-contamination.

Causality and Solutions:

As mentioned, the interaction between the basic indole nitrogen and acidic silanols is a primary cause of tailing.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed step1 Add a basic modifier to the mobile phase (e.g., 0.1-1% Triethylamine). start->step1 step2 Did peak shape improve? step1->step2 step3 Optimize modifier concentration. step2->step3 Yes step4 Consider using a less acidic stationary phase (Neutral Alumina or Florisil®). step2->step4 No step5 Successful Purification step3->step5 step6 If tailing persists, consider other factors like column packing or overloading. step4->step6 step6->step5

Caption: Workflow for addressing peak tailing.

Recommended Column Chromatography Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

1. Stationary Phase Selection and Preparation:

  • Primary Recommendation: Standard silica gel (60 Å, 230-400 mesh).

  • For Acid-Sensitive Material: Consider pre-treating the silica gel with a 1% solution of triethylamine in your chosen eluent, followed by evaporation of the solvent. Alternatively, use neutral alumina.

2. Mobile Phase Selection:

  • Initial Screening (TLC): Use a hexane:ethyl acetate solvent system. A good target Rf value for column chromatography is between 0.2 and 0.4.

  • Recommended Starting Gradient: Based on the purification of a similar compound, a starting point of 10% ethyl acetate in hexanes is recommended.[2]

  • Gradient Elution: If impurities are close to the product, a shallow gradient elution can be employed. For example, start with 5% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 15-20%.

3. Column Packing:

  • Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Dry Packing (for flash chromatography): Add the dry silica gel to the column and then gently tap to ensure even packing. Equilibrate the column with several column volumes of the initial mobile phase.

4. Sample Loading:

  • Dry Loading: This is the preferred method to ensure a narrow sample band. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Use a pipette to carefully apply the solution to the top of the column bed.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • If using a gradient, gradually increase the polarity of the mobile phase.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

References

  • Li, W., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2123.
  • PubChem. (n.d.). Methyl 6-amino-4-(benzyloxy)-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308.
  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Crompton, T. R. (2006). Chromatography of amines. Royal Society of Chemistry.

Sources

Technical Support Center: Overcoming Low Reactivity of the Indole Nitrogen in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of alkylating the indole nitrogen. The inherent low nucleophilicity of the indole nitrogen, coupled with the competing reactivity of the C3 position, presents a significant synthetic challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve successful N-alkylation.

I. Understanding the Challenge: The "Why" Behind Low Reactivity

Before diving into troubleshooting, it's crucial to understand the electronic properties of the indole ring that govern its reactivity.

Why is the indole nitrogen so unreactive?

The low reactivity of the indole nitrogen stems from the delocalization of its lone pair of electrons into the aromatic system to maintain aromaticity. This delocalization reduces the electron density on the nitrogen atom, making it less nucleophilic. The pKa of the N-H bond in indole is approximately 17, making it significantly less acidic than a typical secondary amine and requiring a strong base for deprotonation.[1]

Why does C3 alkylation often compete with N-alkylation?

The indole ring is an electron-rich aromatic system. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic site and prone to electrophilic attack.[2] This inherent reactivity often leads to a mixture of N- and C3-alkylated products, and in some cases, C3-alkylation is the predominant pathway.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your indole N-alkylation experiments in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield of the N-alkylated product is very low. What are the likely causes and how can I fix this?

A1: This is a common issue and can be attributed to several factors.

  • Insufficient Deprotonation: The most frequent reason for low conversion is incomplete deprotonation of the indole N-H.

    • Solution:

      • Stronger Base: If you are using a weaker base like an alkali metal hydroxide or carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium hydride (KH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS).[1][4]

      • Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture. Ensure your solvent and glassware are rigorously dried. Traces of water will quench the base and prevent deprotonation.

      • Temperature: For some base-solvent combinations, a brief period of heating can facilitate complete deprotonation before the addition of the electrophile.

  • Poor Solubility: The indole substrate or the resulting indolate salt may have poor solubility in the chosen solvent.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally good choices for dissolving the indolate salt.[4] For instance, switching from THF to a more polar solvent like DMF can improve the solubility of the indole anion and favor N-alkylation.[4]

      • Phase-Transfer Catalysis (PTC): For reactions using alkali metal hydroxides, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The catalyst transfers the hydroxide ion into the organic phase to deprotonate the indole and the resulting indolate anion into the organic phase to react with the alkylating agent.[5]

  • Unreactive Electrophile: The alkylating agent you are using might not be sufficiently reactive.

    • Solution:

      • Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive indole, consider switching to the corresponding bromide or iodide.

      • Steric Hindrance: Highly hindered electrophiles will react more slowly. If possible, use a less sterically encumbered alkylating agent.

Q2: I am observing a significant amount of C3-alkylated byproduct. How can I improve the N-selectivity?

A2: Achieving high N-selectivity is a key challenge in indole alkylation.

  • Complete Deprotonation: Incomplete deprotonation is a major cause of C3-alkylation. The neutral indole is highly nucleophilic at C3. By ensuring complete conversion to the indolate anion, you favor reaction at the nitrogen.

    • Solution: Employ a strong base in a suitable solvent as described in Q1.

  • Solvent Effects: The choice of solvent can influence the C/N selectivity.

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation of the indolate salt, leaving the nitrogen anion more exposed and reactive.[4] In contrast, less polar solvents may favor C-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the indolate anion can impact selectivity.

    • Solution: Larger, "softer" cations like cesium (Cs+) or potassium (K+) often promote N-alkylation compared to smaller, "harder" cations like lithium (Li+) or sodium (Na+). This is because the larger cations have a weaker interaction with the nitrogen anion, making it more available for reaction.

  • Protecting Groups: If other strategies fail, consider temporarily protecting the C3 position. However, this adds extra steps to your synthesis. A more direct approach is often preferred.

  • Temperature Control: Reaction temperature can influence the regioselectivity.

    • Solution: In some cases, higher temperatures can favor the thermodynamically more stable N-alkylated product.[4] However, this is system-dependent and requires optimization.

Q3: My starting material is sensitive to strong bases. Are there milder methods for N-alkylation?

A3: Yes, several milder methods have been developed for base-sensitive substrates.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen. This method is generally mild and proceeds under neutral conditions.

  • Metal-Catalyzed Reactions:

    • Palladium-Catalyzed Allylation: Palladium complexes can catalyze the N-allylation of indoles with allylic acetates or carbonates.[5] These reactions often proceed under relatively mild conditions.

    • Copper-Catalyzed Reactions: Copper-catalyzed methods, such as those employing a CuH catalyst, have been developed for the enantioselective alkylation of indoles.[2]

  • Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC with milder bases like potassium carbonate (K2CO3) or even concentrated aqueous NaOH can be effective for some substrates and is generally less harsh than using strong organometallic bases.[5][6]

III. Frequently Asked Questions (FAQs)

  • What is the best general-purpose base for indole N-alkylation?

    • Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a widely used and effective combination for a broad range of indole substrates and alkylating agents.[1][4]

  • Can I use alkali metal hydroxides for indole N-alkylation?

    • While weaker than hydrides, alkali metal hydroxides like NaOH or KOH can be used, especially with a phase-transfer catalyst or in a two-phase system.[7] This approach can be advantageous for large-scale reactions where handling large quantities of NaH may be a safety concern.

  • How do electron-withdrawing or electron-donating groups on the indole ring affect the reaction?

    • Electron-withdrawing groups (EWGs) at the C2 or C3 positions increase the acidity of the N-H bond, making deprotonation easier.[5] However, they also decrease the nucleophilicity of the resulting indolate anion. EWGs on the benzene ring can also influence reactivity.

    • Electron-donating groups (EDGs) at the C3 position can increase the nucleophilicity of the nitrogen atom.[5]

  • What are some alternative alkylating agents besides alkyl halides?

    • Dialkyl sulfates (e.g., dimethyl sulfate), carbonates (e.g., dimethyl carbonate), and sulfonates (e.g., methyl tosylate) are also effective alkylating agents.[8] Alcohols can be used in Mitsunobu reactions or in metal-catalyzed "borrowing hydrogen" methodologies.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol provides a general method for the N-alkylation of an indole with an alkyl halide using sodium hydride as the base.

Materials:

  • Indole substrate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indole substrate (1.0 eq).

  • Add anhydrous DMF (or THF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium indolate may be observed as a color change or the formation of a precipitate.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS. Gentle heating may be required for less reactive electrophiles.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a milder alternative to the use of strong bases and is particularly useful for larger-scale reactions.

Materials:

  • Indole substrate

  • Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or dichloromethane (DCM)

  • Alkyl halide

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole substrate (1.0 eq), K2CO3 (2.0-3.0 eq) or powdered KOH (2.0-3.0 eq), and TBAB (0.1 eq).

  • Add toluene (or DCM) and water to the flask.

  • Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (or stir vigorously at room temperature for reactive halides) and monitor the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Data Presentation

Table 1: Comparison of Bases for Indole N-Alkylation
BasepKa of Conjugate AcidTypical SolventTemperatureAdvantagesDisadvantages
NaH~35DMF, THF0 °C to RTHigh reactivity, drives reaction to completionMoisture sensitive, flammable H2 byproduct
KHMDS~26THF-78 °C to RTStrong, non-nucleophilic, solubleExpensive, requires low temperatures
LDA~36THF-78 °C to RTVery strong, readily preparedCan be nucleophilic, requires low temperatures
K2CO3~10.3DMF, AcetonitrileRT to RefluxMild, inexpensive, easy to handleSlower reaction times, may not be strong enough for all substrates
KOH~15.7Toluene/H2O (PTC)RT to RefluxInexpensive, suitable for PTCCan lead to side reactions with base-sensitive groups

VI. Visualizations

Diagram 1: General Workflow for Troubleshooting Indole N-Alkylation

G start Start: N-Alkylation of Indole check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor N/C Selectivity? check_conversion->check_selectivity No base_issue Incomplete Deprotonation? check_conversion->base_issue Yes incomplete_deprotonation Incomplete Deprotonation? check_selectivity->incomplete_deprotonation Yes end_success Successful N-Alkylation check_selectivity->end_success No solvent_issue Solubility/Solvent Choice? base_issue->solvent_issue No stronger_base Use Stronger Base (NaH, KHMDS) base_issue->stronger_base Yes electrophile_issue Unreactive Electrophile? solvent_issue->electrophile_issue No polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO) solvent_issue->polar_aprotic Yes more_reactive_electrophile Use More Reactive Electrophile (R-I > R-Br) electrophile_issue->more_reactive_electrophile Yes end_failure Re-evaluate Strategy electrophile_issue->end_failure No solvent_effect Solvent Effect? incomplete_deprotonation->solvent_effect No complete_deprotonation Ensure Complete Deprotonation incomplete_deprotonation->complete_deprotonation Yes polar_solvent_selectivity Use Polar Aprotic Solvent solvent_effect->polar_solvent_selectivity Yes solvent_effect->end_failure No stronger_base->end_success anhydrous Ensure Anhydrous Conditions anhydrous->end_success polar_aprotic->end_success ptc Consider Phase-Transfer Catalysis ptc->end_success more_reactive_electrophile->end_success increase_temp Increase Temperature increase_temp->end_success complete_deprotonation->end_success polar_solvent_selectivity->end_success

Caption: Troubleshooting workflow for indole N-alkylation.

Diagram 2: Competing N- vs. C3-Alkylation Pathways

G cluster_0 Indole + Base cluster_1 + Electrophile (R-X) Indole Indole Indolate Indolate Anion Indole->Indolate -H+ N_Alkylation N-Alkylated Product (Thermodynamic Product) Indolate->N_Alkylation Attack at N C3_Alkylation C3-Alkylated Product (Kinetic Product) Indolate->C3_Alkylation Attack at C3

Caption: N- vs. C3-alkylation pathways.

VII. References

  • Bandini, M., & Umani-Ronchi, A. (2008). Phase-Transfer-Catalyzed Intramolecular Aza-Michael Reaction: Effective Route to Pyrazino-Indole Compounds. Angewandte Chemie International Edition, 47(17), 3238-3241. [Link]

  • Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508-3549. [Link]

  • Buchwald, S. L., & Liu, Z. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 138(49), 15869-15872. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Makosza, M., & Winiarski, J. (1987). Phase-transfer catalysis in the chemistry of indoles. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • Taber, D. F., & Neubert, T. D. (2001). The C- versus N-alkylation of indoles. The Journal of Organic Chemistry, 66(1), 143-147. [Link]

  • S. E. Allen, R. R. Walvoord, R. Padilla-Salinas, M. C. Kozlowski, Chem. Rev., 2013 , 113, 6234-6458.

  • Z.-G. Le, Z.-C. Chen, Y. Hu, Q.-G. Zheng, Synthesis, 2004 , 208-212.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. By comparing its spectral features with a closely related analogue, Methyl 4-(acetyloxy)-1H-indole-6-carboxylate, we highlight the diagnostic power of NMR in unambiguous structure elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

Introduction: The Significance of Indole Scaffolds and the Role of NMR

Indole derivatives are a prominent class of heterocyclic compounds frequently found in bioactive natural products and pharmaceuticals.[1][2] Their versatile biological activities make them attractive scaffolds in drug discovery programs.[3] Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, in particular, serves as a valuable building block for more complex molecular architectures. Accurate and comprehensive characterization of such intermediates is paramount to ensure the integrity of the final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5] One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for unambiguous assignment of all proton and carbon signals, confirming the identity and purity of a synthesized compound.

Predicted ¹H and ¹³C NMR Spectral Data for Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

While a publicly available experimental spectrum for this specific molecule is not readily accessible, based on established principles of NMR spectroscopy and data from analogous structures, a predicted spectrum can be reliably generated. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, assuming the spectrum is recorded in a common deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

Table 1: Predicted ¹H NMR Data for Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H (indole)
~7.9d1HH-7
~7.5-7.3m5HPhenyl H (benzyloxy)
~7.2s1HH-2
~7.0d1HH-5
~6.8t1HH-3
~5.2s2H-OCH₂- (benzyloxy)
~3.9s3H-OCH₃ (ester)

Table 2: Predicted ¹³C NMR Data for Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~150C-4
~138Quaternary Phenyl C (benzyloxy)
~135C-7a
~129-128Phenyl CH (benzyloxy)
~125C-2
~122C-3a
~118C-6
~110C-7
~105C-5
~101C-3
~70-OCH₂- (benzyloxy)
~52-OCH₃ (ester)

Comparative Analysis: Distinguishing Benzyloxy vs. Acetyloxy Substitution

To illustrate the sensitivity of NMR to subtle structural changes, we compare the predicted spectrum of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate with that of a closely related analogue, Methyl 4-(acetyloxy)-1H-indole-6-carboxylate.[7] The primary difference lies in the protecting group at the 4-position of the indole ring.

Key Differentiating Features:

  • ¹H NMR:

    • Benzyloxy Group: The benzyloxy substituent will exhibit a characteristic singlet for the methylene protons (-OCH₂-) around 5.2 ppm and a multiplet for the five aromatic protons of the phenyl ring between 7.3 and 7.5 ppm.

    • Acetyloxy Group: The acetyloxy substituent will show a sharp singlet for the methyl protons (-COCH₃) at a much higher field, typically around 2.3 ppm. The aromatic signals of the indole core will also experience slight shifts due to the change in the electronic environment.

  • ¹³C NMR:

    • Benzyloxy Group: The benzyloxy group is identified by the methylene carbon (-OCH₂-) signal around 70 ppm and the aromatic carbon signals of the phenyl ring between 128-138 ppm.

    • Acetyloxy Group: The acetyloxy group is characterized by a carbonyl carbon (C=O) signal around 170 ppm and a methyl carbon (-COCH₃) signal around 21 ppm.

This comparative analysis demonstrates how NMR spectroscopy can be used to rapidly and definitively confirm the presence of a specific functional group.

Experimental Protocols for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality 1D and 2D NMR data for small organic molecules like Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.[4]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

3. ¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

4. 2D NMR Experiments (for unambiguous assignments):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

molecular_structure cluster_indole Indole Core cluster_substituents Substituents N1 N-H C2 C2-H N1->C2 C3 C3-H C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5-H C4->C5 O_benzyloxy O C4->O_benzyloxy benzyloxy C6 C6 C5->C6 C7 C7-H C6->C7 C_ester C=O C6->C_ester carboxylate C7->C7a C7a->N1 CH2_benzyloxy CH₂ O_benzyloxy->CH2_benzyloxy Phenyl Phenyl CH2_benzyloxy->Phenyl O_ester O C_ester->O_ester CH3_ester CH₃ O_ester->CH3_ester

Caption: Molecular structure of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

nmr_workflow start Sample Preparation oneD_nmr 1D NMR Acquisition (¹H, ¹³C) start->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr for complex spectra data_processing Data Processing and Peak Picking oneD_nmr->data_processing twoD_nmr->data_processing assignment Spectral Assignment data_processing->assignment structure_elucidation Structure Elucidation and Purity Assessment assignment->structure_elucidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.